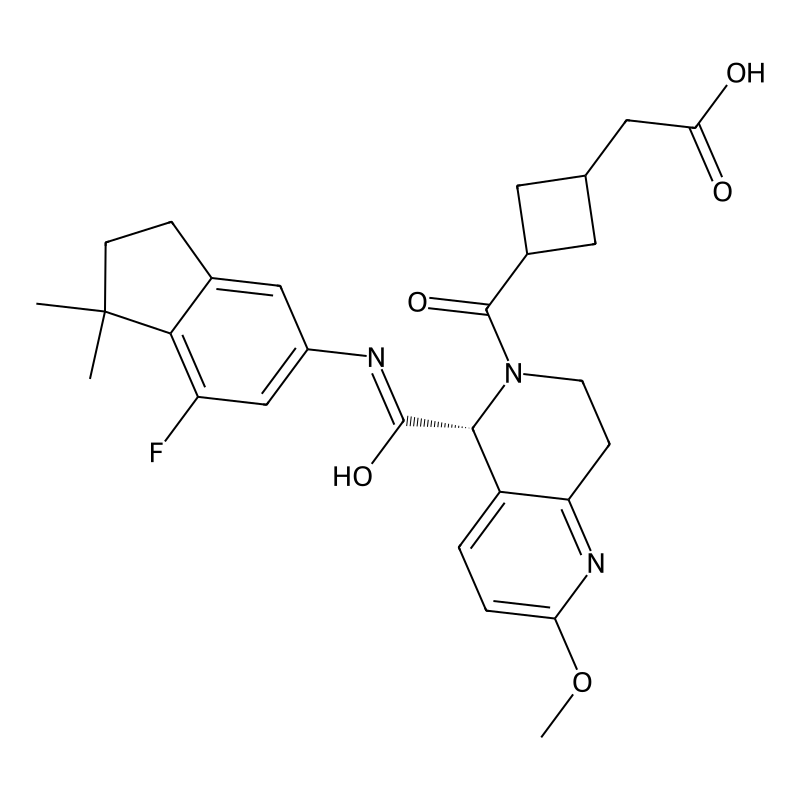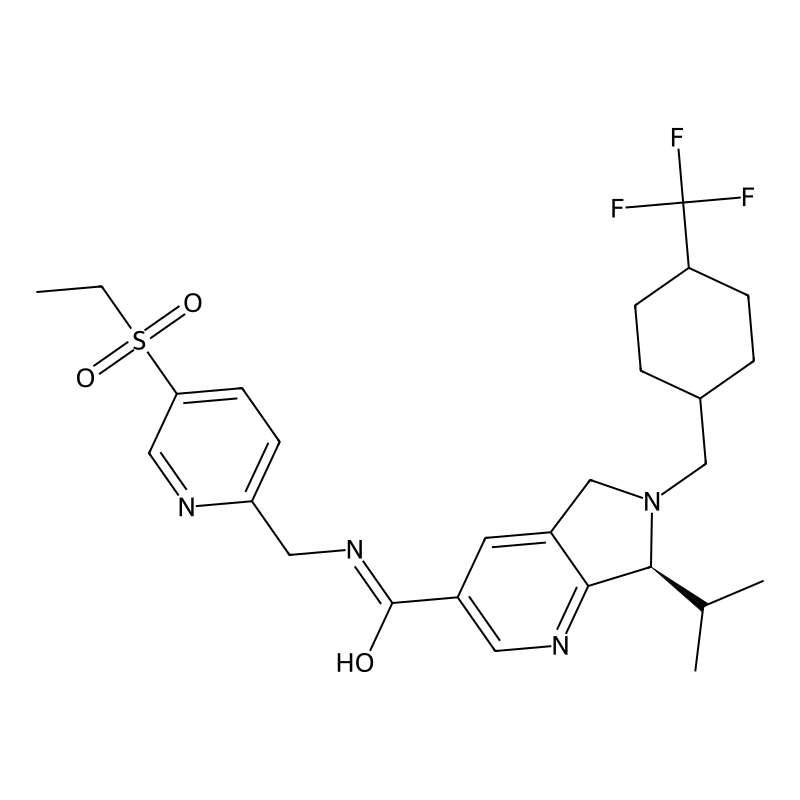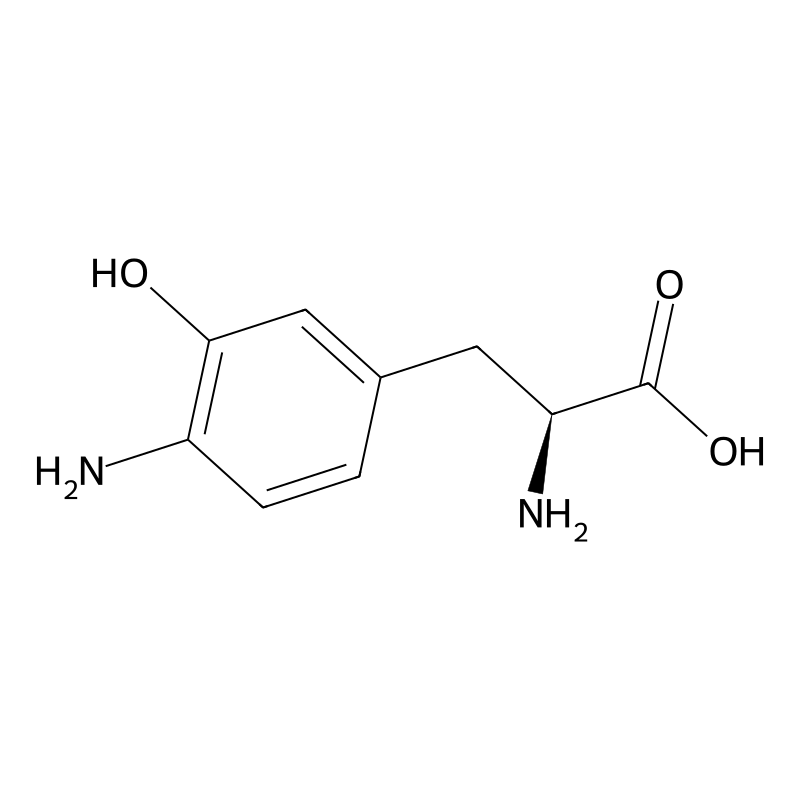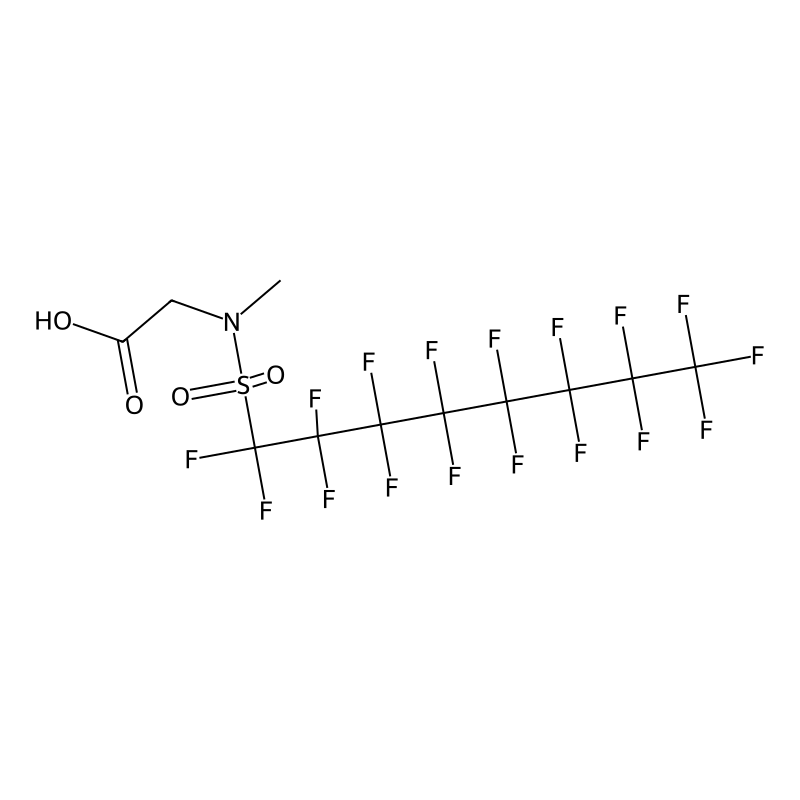Mapp
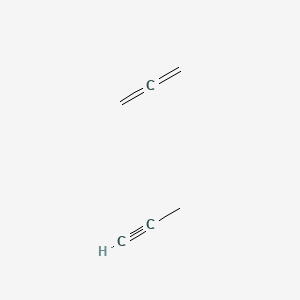
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Description
Mapp, or Maleic Anhydride Grafted Polypropylene, is a thermoplastic polymer that serves as a compatibilizer in various composite materials. It is produced by grafting maleic anhydride onto polypropylene, enhancing its polarity and enabling better adhesion between hydrophobic polypropylene and hydrophilic fillers such as natural fibers. This modification improves the mechanical properties and thermal stability of the resulting composites, making Mapp a valuable additive in the plastics industry.
The primary chemical reaction involved in the synthesis of Mapp is the grafting of maleic anhydride onto polypropylene. This process typically occurs through free radical mechanisms during melt processing, where the maleic anhydride reacts with the polypropylene backbone to form graft copolymers. The reaction can be summarized as follows:
This reaction not only modifies the chemical structure of polypropylene but also enhances its compatibility with various fillers, improving interfacial adhesion in composite materials .
Mapp is synthesized through several methods, with the most common being:
- Melt Grafting: This involves mixing maleic anhydride with polypropylene at elevated temperatures using a twin-screw extruder. The process allows for the formation of Mapp through free radical initiation.
- Solution Grafting: Maleic anhydride can also be grafted onto polypropylene in a solvent medium, although this method is less common due to environmental concerns and processing complexity.
- Reactive Extrusion: This method combines melting and chemical reaction in a single step, enhancing efficiency and reducing production costs.
These methods enable the production of Mapp with varying degrees of maleic anhydride content, affecting its properties and applications .
Mapp is widely used across various industries due to its enhanced compatibility and adhesion properties. Key applications include:
- Composite Materials: Used as a coupling agent to improve the mechanical properties of composites reinforced with natural fibers or other fillers.
- Adhesives and Sealants: Enhances the bonding strength between dissimilar materials.
- Automotive Parts: Utilized in manufacturing lightweight components that require high durability.
- Packaging Materials: Improves the barrier properties of plastic films.
These applications leverage Mapp's ability to enhance interfacial adhesion and mechanical performance in composite systems .
Interaction studies involving Mapp primarily focus on its compatibility with various fillers and other polymers. Research has shown that Mapp significantly improves the mechanical properties of composites by facilitating better adhesion between the hydrophobic polypropylene matrix and hydrophilic fillers like cellulose or starch. Additionally, studies indicate that Mapp can influence the crystallization behavior of polyolefins when blended with other polymers, leading to enhanced thermal stability and mechanical performance .
Mapp shares similarities with several other compounds used in polymer modification and composite enhancement. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| Maleic Anhydride | C4H2O3 | Used primarily as a reactive intermediate; not a polymer itself. |
| Maleic Anhydride Grafted Ethylene | Varies (grafted onto polyethylene) | Similar grafting process; used for ethylene-based composites. |
| Styrene Maleic Anhydride | C9H8O3 | Provides different mechanical properties; used in thermoplastic applications. |
| Polypropylene | C3H6 | Base polymer for Mapp; lacks polar functional groups without modification. |
Mapp's uniqueness lies in its specific application as a compatibilizer for polypropylene-based composites, enhancing their performance while maintaining flexibility and processability .
Physical Description
Colorless gas with a strong, characteristic, foul odor. [Note: A fuel that is shipped as a liquefied compressed gas.]
Boiling Point
Flash Point
Vapor Density
Density
1.48(relative gas density)
Melting Point
Vapor Pressure
>1 atm



